molecular formula C8H13NO5 B8619554 Ethyl 3-ethoxy-2-nitrobut-2-enoate CAS No. 62772-80-9

Ethyl 3-ethoxy-2-nitrobut-2-enoate

Cat. No.: B8619554
CAS No.: 62772-80-9
M. Wt: 203.19 g/mol
InChI Key: CSOYUUGYEHAGFN-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2-nitrobut-2-enoate is a nitro-substituted enoate ester characterized by an ethoxy group at position 3 and a nitro group at position 2 of the but-2-enoate backbone. This compound belongs to the class of α,β-unsaturated esters, which are widely utilized in organic synthesis as electrophilic partners in conjugate addition reactions and cycloadditions. The nitro group enhances the electron-deficient nature of the α,β-unsaturated system, making it reactive toward nucleophiles.

Properties

CAS No.

62772-80-9

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

ethyl 3-ethoxy-2-nitrobut-2-enoate

InChI

InChI=1S/C8H13NO5/c1-4-13-6(3)7(9(11)12)8(10)14-5-2/h4-5H2,1-3H3

InChI Key

CSOYUUGYEHAGFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C(=O)OCC)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-ethoxy-2-nitrobut-2-enoate (Table 1) were identified based on similarity scores and substituent analysis .

Table 1: Structural Comparison of this compound and Analogs

Compound Name CAS Number Substituents Structural Similarity Key Features
This compound [Target] -NO₂, -OEt (C3), ethyl ester - High electrophilicity due to nitro group.
Methyl 3-(methylamino)but-2-enoate 13412-12-9 -NHCH₃ (C3), methyl ester 0.83 Electron-donating methylamino group reduces electrophilicity.
(E)-Cinnamyl 3-aminobut-2-enoate 103909-86-0 -NH₂ (C3), cinnamyl ester 0.76 Aromatic ester may enhance π-π interactions; amino group enables hydrogen bonding.
(E)-4-Ethoxy-4-oxobut-2-enoic acid 2459-05-4 -OEt (C4), -COOH (C4) 0.75 Carboxylic acid group increases hydrophilicity and acidity.
Ethyl 3-(dimethylamino)acrylate 924-99-2 -N(CH₃)₂ (C3), ethyl ester 0.75 Strong electron-donating dimethylamino group decreases reactivity.

Key Observations

Substituent Effects on Reactivity: The nitro group in the target compound creates a highly electron-deficient double bond, favoring nucleophilic attacks (e.g., Michael additions). In contrast, analogs with amino (e.g., 103909-86-0) or dimethylamino (e.g., 924-99-2) groups exhibit reduced electrophilicity due to electron-donating effects .

Functional Group Diversity :

  • The carboxylic acid in 2459-05-4 introduces acidity and hydrogen-bonding capability, contrasting with the neutral ester groups in other compounds.
  • Cinnamyl ester (103909-86-0) adds aromaticity, which could enhance binding in catalytic or medicinal contexts.

Synthetic Utility: Nitro-enoates like the target compound are precursors to amines via reduction (e.g., catalytic hydrogenation of -NO₂ to -NH₂). Amino-substituted analogs (e.g., 103909-86-0) may serve as intermediates for heterocycle synthesis. Dimethylamino derivatives (e.g., 924-99-2) are often employed as ligands in metal-catalyzed reactions due to their electron-rich nature.

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